molecular formula C33H38N2O8S B2454287 Ethyl 4-((6,7-dimethoxy-2-(4-(piperidin-1-ylsulfonyl)benzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate CAS No. 681155-51-1

Ethyl 4-((6,7-dimethoxy-2-(4-(piperidin-1-ylsulfonyl)benzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

Cat. No. B2454287
CAS RN: 681155-51-1
M. Wt: 622.73
InChI Key: XTAKAVFUKHSNIA-UHFFFAOYSA-N
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Description

Ethyl 4-((6,7-dimethoxy-2-(4-(piperidin-1-ylsulfonyl)benzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a useful research compound. Its molecular formula is C33H38N2O8S and its molecular weight is 622.73. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structure

Ethyl 4-((6,7-dimethoxy-2-(4-(piperidin-1-ylsulfonyl)benzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate (let’s call it F0535-0999 ) is synthesized through a series of reactions. Initially, the reaction of [4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methylamine with diethyl oxalate yields 2-({[4-(3,4-dimethoxyphenyl)ethyl]tetrahydro-2H-pyran-4-yl}methyl)amino-2-oxoacetate . Under Bischler-Napieralski conditions, this compound cyclizes to form 1-carbethoxy-substituted dihydroisoquinoline . Further treatment with methylamine leads to the corresponding N-methyl formamide derivative, which is then reduced to give N-methyl-6,7-dimethoxy-2,2’,3,3’,5’,6’-hexahydro-1H-spiro[isquinoline-4,4’-pyran]-1-carboxamide .

Anticancer Evaluation

While research on F0535-0999 is ongoing, related compounds have shown promise in anticancer studies. For instance, 5-methoxyquinoline derivatives have been explored as a new class of EZH2 inhibitors . These compounds exhibit inhibitory activity against the enhancer of zeste homolog 2 (EZH2) enzyme, which is implicated in cancer progression. One specific derivative, 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine , displayed an IC50 value of 1.2 μM against EZH2 and showed anti-viability effects against tumor cell lines .

Bioisosteric Substituents

Exploring the effects of different functional groups at specific positions in the molecule is crucial. For instance, the tetrazolyl group, known as a bioisosteric substituent for the carboxylic acid moiety, has been studied. Investigating substituent tolerance can provide insights into the compound’s biological activity .

properties

IUPAC Name

ethyl 4-[[6,7-dimethoxy-2-(4-piperidin-1-ylsulfonylbenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H38N2O8S/c1-4-42-33(37)24-8-12-26(13-9-24)43-22-29-28-21-31(41-3)30(40-2)20-25(28)16-19-35(29)32(36)23-10-14-27(15-11-23)44(38,39)34-17-6-5-7-18-34/h8-15,20-21,29H,4-7,16-19,22H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTAKAVFUKHSNIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H38N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

622.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-[[6,7-dimethoxy-2-(4-piperidin-1-ylsulfonylbenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate

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